molecular formula C21H23BrN2O2 B2863373 2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-42-3

2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2863373
CAS No.: 941954-42-3
M. Wt: 415.331
InChI Key: LWMCUKYFBRVJBK-UHFFFAOYSA-N
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Description

2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound to form the quinoline structure. Subsequent bromination and acylation steps are then used to introduce the bromo and benzamide groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to modify the quinoline structure.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced quinoline derivatives.

  • Substitution: : Substituted benzamide derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

2-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific structural features, such as the presence of the bromo group and the isopentyl side chain. Similar compounds include other quinoline derivatives, such as quinoline itself, isoquinoline, and various substituted quinolines. These compounds share similar core structures but differ in their substituents and functional groups, leading to different biological activities and applications.

Properties

IUPAC Name

2-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-14(2)11-12-24-19-9-8-16(13-15(19)7-10-20(24)25)23-21(26)17-5-3-4-6-18(17)22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMCUKYFBRVJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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